Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
Description
Nomenclature and Structural Classification
This compound exhibits a complex nomenclature system that reflects its unique structural characteristics. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as spiro[3H-indene-2,4'-piperidine]-1-one hydrochloride. Alternative nomenclature includes 1,3-dihydrospiro[indene-2,4'-piperidine]-1-one hydrochloride and spiro[indane-2,4'-piperidine]-1-one hydrochloride, all referring to the same molecular entity. The Chemical Abstracts Service registry number for the hydrochloride salt is 185525-49-9, while the free base form carries the registry number 136080-25-6.
The molecular formula of the hydrochloride salt is C₁₃H₁₆ClNO with a molecular weight of 237.73 grams per mole, while the free base possesses the formula C₁₃H₁₅NO with a molecular weight of 201.26 grams per mole. The International Chemical Identifier key for the free base is OQYGRYBPALDMPC-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications. The compound's Simplified Molecular Input Line Entry System representation is C1CNCCC12CC3=CC=CC=C3C2=O for the free base, illustrating the connectivity pattern of atoms within the molecule.
The structural classification places this compound within the broader category of spirocyclic piperidines, specifically as a 4-spiropiperidine derivative where the spiro connection occurs at the 4-position of the piperidine ring. This classification distinguishes it from 2-spiropiperidines and 3-spiropiperidines, each possessing unique spatial arrangements and corresponding biological properties. The indene moiety contributes a bicyclic aromatic system that imparts rigidity to the overall molecular structure, while the piperidine ring provides basic nitrogen functionality essential for biological activity.
Historical Development of Spirocyclic Piperidine Derivatives
The development of spirocyclic piperidine derivatives has undergone significant evolution over the past several decades, with increasing recognition of their therapeutic potential. Early research in spirocyclic chemistry focused primarily on synthetic methodology development, establishing foundational approaches for constructing these complex molecular architectures. The classification of spiropiperidine synthesis strategies historically involved two primary approaches: formation of the spiro-ring on a preformed piperidine ring, and formation of the piperidine ring on a preformed carbocyclic or heterocyclic system.
Traditional synthetic methodologies for spiropiperidine construction included Corey-Link reactions followed by intramolecular Dieckmann cyclization, enabling the synthesis of various spirocyclic frameworks. These early approaches laid the groundwork for more sophisticated strategies that emerged in subsequent years. The recognition that spirocyclic scaffolds could provide enhanced three-dimensional chemical space exploration compared to traditional flat, sp²-carbon rich structures marked a pivotal moment in medicinal chemistry.
Research over the last decade has demonstrated impressive progress in the synthesis of spirocyclic compounds, with particular emphasis on developing efficient synthetic routes for pharmaceutical applications. The emergence of multicomponent reactions and advanced catalytic methodologies has significantly improved access to diverse spirocyclic architectures. Recent developments include asymmetric synthesis approaches, such as the "Clip-Cycle" methodology, which enables enantioselective synthesis of spiropiperidines with high enantiomeric ratios.
Contemporary research has increasingly focused on understanding structure-activity relationships within spirocyclic piperidine families. Studies have revealed that the spatial orientation of functional groups around the spiro center significantly influences biological activity, leading to more rational drug design approaches. The development of chiral spirocyclic piperidines has become particularly important, as stereochemistry profoundly affects biological properties including potency, selectivity, and pharmacokinetic profiles.
Significance in Modern Medicinal Chemistry
Spirocyclic piperidine derivatives have gained remarkable prominence in modern medicinal chemistry due to their unique advantages over traditional molecular scaffolds. These compounds offer inherent three-dimensionality that enables more extensive protein-target interactions, potentially leading to enhanced potency and selectivity. The sp³-carbon rich nature of spirocyclic structures correlates with favorable physicochemical properties, including improved aqueous solubility and metabolic stability compared to aromatic-rich compounds.
The significance of this compound specifically lies in its demonstrated biological activities across multiple therapeutic areas. Research has identified this compound as a potent and selective somatostatin receptor subtype 2 agonist, with binding affinity characterized by an inhibitory concentration 50 value of 84 nanomolar. This high binding affinity, combined with excellent selectivity ratios, positions the compound as a valuable research tool for investigating somatostatin receptor biology and potential therapeutic applications.
The compound's utility extends beyond receptor binding studies to include significant antiproliferative activities against various cancer cell lines. Comprehensive screening has demonstrated efficacy against human cancer cell lines including Michigan Cancer Foundation-7 breast cancer cells, Human Colon Cancer Cell Line-116, A431 skin cancer cells, and PaCa2 pancreatic cancer cells. These findings highlight the compound's potential as a lead structure for anticancer drug development, particularly given its ability to induce apoptosis and necrosis in malignant cells.
| Biological Target | Activity Type | Potency | Selectivity |
|---|---|---|---|
| Somatostatin Receptor Subtype 2 | Agonist | 84 nanomolar | 350-fold over σ₂ |
| Neurokinin Receptors | Antagonist | Variable | High |
| Cancer Cell Lines | Antiproliferative | Micromolar range | Cell line dependent |
Recent investigations have also explored the compound's potential in neurokinin receptor modulation, where it functions as an antagonist with implications for pain management and inflammatory conditions. The compound's ability to disrupt neuropeptide signaling pathways through neurokinin receptor interaction represents another dimension of its therapeutic potential. Additionally, preliminary antimicrobial studies have suggested activity against Mycobacterium tuberculosis, indicating possible applications in infectious disease treatment.
The structural framework of spiro[indene-2,4'-piperidin]-1(3H)-one serves as a versatile scaffold for medicinal chemistry optimization. The rigidity provided by the spirocyclic architecture reduces conformational flexibility, potentially improving target selectivity while maintaining sufficient flexibility for protein binding. The presence of multiple sites for chemical modification allows for systematic structure-activity relationship studies, enabling rational drug design approaches for various therapeutic targets.
Modern pharmaceutical research increasingly recognizes spirocyclic compounds as valuable components of drug discovery pipelines. The unique intellectual property space offered by novel spirocyclic architectures provides competitive advantages in pharmaceutical development. Furthermore, the three-dimensional nature of these scaffolds aligns with contemporary drug design principles that emphasize escape from "flatland" chemistry toward more complex, biologically relevant molecular architectures.
The emergence of advanced synthetic methodologies has made spirocyclic piperidines more accessible to medicinal chemists, facilitating their incorporation into drug discovery programs. Asymmetric synthesis approaches now enable preparation of enantiopure compounds, which is crucial given the significant impact of stereochemistry on biological activity. These developments position this compound and related compounds at the forefront of modern medicinal chemistry research.
Properties
IUPAC Name |
spiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPCYJYORNBMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738605 | |
| Record name | Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185525-49-9 | |
| Record name | Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Deprotection-Protection-Cyclization Strategy
A widely reported synthesis begins with N-Boc-protected spiroindanone (15a) . The sequence involves three critical stages: deprotection, protection, and cyclization:
Deprotection : Treatment of 15a (20 g, 66.4 mmol) with methanolic HCl (2.5 M, 100 mL) yields the amine hydrochloride 15b (15.4 g, 97.6% yield). This step removes the Boc group under acidic conditions, forming the hydrochloride salt.
Protection : Reacting 15b (5.0 g, 24.84 mmol) with benzyl chloroformate (Cbz-Cl, 4.66 g, 27.33 mmol) in dichloromethane and triethylamine produces 15c (6.1 g, 99% yield). Cbz protection prevents undesired side reactions in subsequent steps.
Cyclization : Oxime formation using hydroxylamine hydrochloride (NHOH·HCl, 1.43 g, 20.6 mmol) and sodium acetate in ethanol, followed by reaction with 2,4,6-trichloro-1,3,5-triazine (TCT, 1.32 g, 7.16 mmol) in DMF, yields 15e (260 mg, 16% yield). Purification via preparative HPLC ensures product integrity.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotection | HCl/MeOH, RT, 12 h | 97.6% |
| Protection | Cbz-Cl, EtN, CHCl, 0°C→RT | 99% |
| Cyclization | TCT, DMF, 25°C, 12 h | 16% |
Rhodium-Catalyzed Asymmetric Synthesis
An alternative enantioselective method employs rhodium catalysis to construct the spirocyclic core. Using (E)-configured substrates, phenyl boronic acid, and [Rh(cod)Cl] with chiral ligands (e.g., (R)-BINAP), this approach achieves up to 89% enantiomeric excess (ee).
Optimized Conditions :
Ligand Screening Data:
| Ligand | Conversion (%) | Product Yield (%) | ee (%) |
|---|---|---|---|
| L1 | >99 | 31 | 89 |
| L4 | >99 | 38 | 91 |
| L7 | >99 | 46 | 46 |
Analytical Characterization
Structural Confirmation
Purity and Solubility
Critical Analysis of Methodologies
Efficiency and Scalability
The stepwise method () offers high yields in early stages (e.g., 97.6% deprotection) but suffers from low cyclization efficiency (16%). In contrast, the rhodium-catalyzed route () prioritizes enantioselectivity over yield, making it suitable for chiral drug intermediates.
Limitations and Challenges
-
Acidic Conditions : HCl/MeOH in deprotection risks side reactions with acid-sensitive functional groups.
-
Catalyst Cost : Rhodium complexes and chiral ligands increase synthetic costs.
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Purification : Preparative HPLC for 15e () limits scalability.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a chemical compound notable for its unique spirocyclic structure and potential applications in various scientific fields, particularly in pharmaceutical research. Its molecular formula is with a molecular weight of approximately 237.72 g/mol. This compound has garnered attention for its diverse biological activities and potential as a lead compound in drug development.
Pharmaceutical Research Applications
The primary applications of this compound are in pharmaceutical research, where it is explored for its therapeutic potential. The compound's structure allows it to interact with various biological pathways, making it a candidate for developing new drugs.
Several studies have documented the pharmacological effects of this compound:
Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, suggesting potential use in treating mood disorders.
Study 2: Analgesic Properties
In another investigation, the analgesic properties of the compound were evaluated. Results indicated that it could effectively reduce pain responses in rodents, potentially through modulation of pain pathways.
Mechanism of Action
The mechanism of action of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Structural and Functional Differences
Core Modifications: The 6-bromo derivative introduces steric bulk and electronic effects via bromine, enhancing interactions with hydrophobic enzyme pockets . Donepezil HCl replaces the piperidine-indene core with a pyridine-dimethoxyindanone system, optimizing acetylcholinesterase inhibition .
Substituent Effects: The spiro[isoindole-1,3'-pyrazol]-3(2H)-one analog incorporates a pyrazole ring, enabling nucleophilic substitution reactions (e.g., with KOH/EtOH), unlike the parent compound . The estrogen receptor agonist 3-[4-(1-piperidinoethoxy)phenyl]spiro... adds a phenolic -OH and ethoxy chain, critical for receptor binding .
Salt Forms :
- The hydrochloride salt of the parent compound improves aqueous solubility compared to free-base spiro[indene-2,4'-piperidin]-1(3H)-one (CAS: 136080-25-6) .
Physicochemical Properties
Melting Points :
- Solubility: Hydrochloride salts generally show better solubility in polar solvents (e.g., DMSO, methanol) than neutral forms . Lipophilic substituents (e.g., bromine) reduce water solubility but enhance membrane permeability .
Research and Pharmacological Relevance
- Neurological Applications : The spiro[indene-piperidine] scaffold is explored for acetylcholinesterase inhibition (e.g., donepezil analogs) and dopamine receptor modulation .
- Oncology : Brominated derivatives are tested as kinase inhibitors (e.g., ALK, EGFR) due to their ability to block ATP-binding pockets .
- Hormonal Therapies : Estrogen receptor agonists derived from this scaffold show promise in treating hot flashes and osteoporosis .
Biological Activity
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a compound characterized by its unique spirocyclic structure, which integrates an indene and piperidine moiety. This structural configuration is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 237.725 g/mol
- Structural Features : The compound features a spirocyclic arrangement that includes an indene ring and a piperidine ring, which are known to contribute to various biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- SH-SY5Y (human neuroblastoma)
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | Concentration (µg/mL) | % Growth Inhibition |
|---|---|---|---|
| Spiro[indene-2,4'-piperidin]-1(3H)-one | A549 | 50 | 45% |
| Spiro[indene-2,4'-piperidin]-1(3H)-one | SH-SY5Y | 50 | 50% |
In vitro assays showed that at a concentration of 50 µg/mL, the compound exhibited significant growth inhibition in both A549 and SH-SY5Y cell lines. These results suggest its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties:
- Target Enzymes : Various kinases and proteases have been identified as potential targets.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Effectiveness |
|---|---|---|
| Protein Kinase A | 15 | Moderate Inhibition |
| Dipeptidyl Peptidase IV | 10 | Strong Inhibition |
These findings indicate that the compound could be useful in developing therapies for conditions where these enzymes play a critical role .
Study on Antitumor Activity
A study conducted on the effects of this compound on tumor growth in animal models demonstrated promising results. Mice treated with the compound showed reduced tumor size compared to control groups. The mechanism was hypothesized to involve modulation of apoptotic pathways and inhibition of angiogenesis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Spiro[indoline-3,4'-pyridine] | Different spirocyclic structure | Antimicrobial properties |
| Spiro[indene-2,1'-pyrido[4,3-b]indole] | Distinct fused ring system | Antiviral activity |
These comparisons highlight how variations in structure can lead to differing biological activities .
Q & A
Q. What are the key steps in synthesizing Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, and how is purity ensured?
The synthesis typically involves multi-step reactions, including spirocyclization of indene derivatives with piperidine under controlled conditions. Critical parameters include temperature, pH, and catalysts (e.g., DABCO for diastereoselective reactions). Post-synthesis, purity (>95%) is confirmed using nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to verify structural integrity and eliminate side products .
Q. Why is the hydrochloride salt form preferred in biological studies?
The hydrochloride salt enhances aqueous solubility and stability, facilitating in vitro and in vivo assays. Improved solubility ensures consistent bioavailability in cell-based experiments, while stability reduces degradation during storage .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR : Confirms spirocyclic structure and substituent positions (e.g., methoxy or bromo groups).
- High-resolution MS (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% threshold for research-grade material).
- X-ray crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in spirocyclization?
Key optimizations include:
Q. What methodologies evaluate the compound’s anticancer activity, and how are IC50 values interpreted?
- MTT assay : Measures cell viability in cancer lines (e.g., MCF-7, A2780).
- Apoptosis assays : Annexin V/PI staining quantifies early/late apoptotic cells.
- Cell cycle analysis : Flow cytometry identifies phase-specific arrest (e.g., G2/M). IC50 values (e.g., 0.31–5.62 µM for potent derivatives) indicate concentration required for 50% inhibition. Lower IC50 correlates with higher potency .
Q. How do structural modifications (e.g., sulfonyl vs. methoxy groups) impact biological activity?
- Sulfonyl groups : Enhance cytotoxicity (e.g., IC50 = 0.31 µM) by improving target binding (e.g., HDAC inhibition).
- Methoxy groups : Reduce activity (IC50 = 18.77–47.05 µM) due to steric hindrance or altered pharmacokinetics. SAR studies prioritize substituents at the 6-position for optimizing potency .
Q. How can contradictory data on biological activity between studies be resolved?
Discrepancies may arise from:
Q. What is the hypothesized mechanism of action for this compound’s HDAC inhibitory activity?
The spirocyclic core binds to HDAC catalytic pockets, blocking deacetylation of histones. This increases histone acetylation, promoting gene expression (e.g., tumor suppressors). In silico docking studies predict binding affinity, validated via enzymatic assays (e.g., HDAC1 IC50 < 1 µM) .
Q. How is computational modeling used to predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess absorption, CYP450 interactions, and BBB permeability.
- Molecular dynamics simulations : Model binding stability with targets (e.g., HDACs) to guide structural optimization .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
